![molecular formula C12H9N3S2 B13116321 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-20-4](/img/structure/B13116321.png)
6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-iminothiazolidin-4-one with various reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one is reacted with aromatic aldehydes in the presence of a base such as potassium carbonate and a catalyst like p-toluenesulfonic acid . Another approach involves the reaction of 2-iminothiazolidin-4-one with activated olefins, catalyzed by triethylamine .
Industrial Production Methods
Industrial production methods for 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines.
Condensation Reactions: It can undergo Claisen-Schmidt condensation with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: It can couple with mono and di-aromatic diazonium salts to form bis[2-azothiazolo[3,2-a]triazine]phenylene.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, diazonium salts, and bases such as potassium carbonate and triethylamine. The reactions are typically carried out under mild to moderate conditions, often requiring heating and the use of catalysts like p-toluenesulfonic acid .
Major Products
The major products formed from these reactions include arylidene derivatives, 2-aryl-azothiazolo[3,2-a]triazines, and bis[2-azothiazolo[3,2-a]triazine]phenylene .
Scientific Research Applications
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Biological Studies: It is used in studies related to enzyme inhibition, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industrial Applications: It is used in the synthesis of various industrial chemicals, including pesticides, dyestuffs, and optical bleaches.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-a]benzimidazoles: These compounds are known for their antifolate activity and have been developed as anticancer and antibacterial agents.
2,4-Disubstituted Thiazoles: These compounds show a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
The uniqueness of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione lies in its specific structural features and the ability to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
89012-20-4 |
|---|---|
Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
6-methyl-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H9N3S2/c1-8-7-17-12-14-11(16)13-10(15(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
VPDZMEZPOYETDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=S)N=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
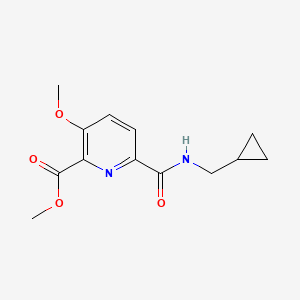



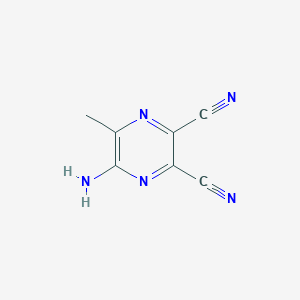
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
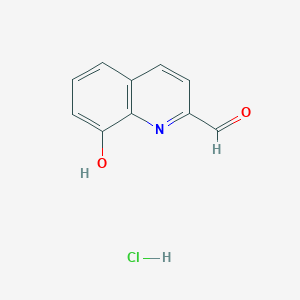


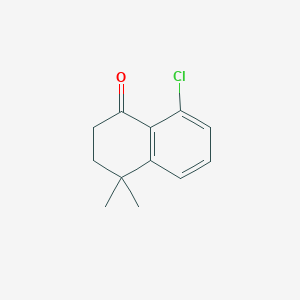

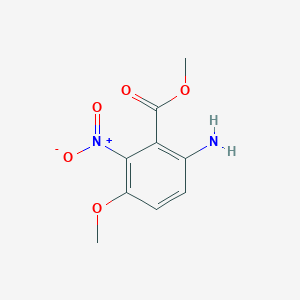
![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
